molecular formula C9H8BrFO2 B1371094 3-(3-Bromo-4-fluorophenyl)propanoic acid CAS No. 866862-24-0

3-(3-Bromo-4-fluorophenyl)propanoic acid

Cat. No.: B1371094
CAS No.: 866862-24-0
M. Wt: 247.06 g/mol
InChI Key: OSNHUWREKCWLMH-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of propanoic acid where the phenyl ring is substituted with bromine and fluorine atoms. This compound is often used in various chemical syntheses and has applications in medicinal chemistry and material science .

Mechanism of Action

Target of Action

The primary targets of 3-(3-Bromo-4-fluorophenyl)propanoic acid are currently unknown

Mode of Action

Without specific information on the compound’s primary targets, it’s challenging to explain its mode of action

Biochemical Pathways

Similarly, without knowledge of the compound’s primary targets, it’s difficult to summarize the biochemical pathways it affects . Once the targets are identified, it will be possible to understand which pathways are affected and their downstream effects.

Pharmacokinetics

For example, it has a high gastrointestinal absorption and is BBB (Blood-Brain Barrier) permeant . These properties suggest that the compound could be well-absorbed and distributed in the body, including the brain. Its lipophilicity (Log Po/w) is between 1.89 and 3.11 , which could influence its distribution and bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4-fluorophenyl)propanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid precursor. One common method includes the use of oxalyl dichloride and N,N-dimethylformamide in dichloromethane at 20°C for 0.5 hours, followed by the addition of aluminum (III) chloride in dichloromethane under reflux for 1.5 hours.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromo-4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-Bromo-4-fluorophenyl)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

    3-(4-Bromo-3-fluorophenyl)propanoic acid: Similar structure but with different positions of bromine and fluorine atoms.

    3-(3-Bromophenyl)propanoic acid: Lacks the fluorine atom.

    3-(4-Fluorophenyl)propanoic acid: Lacks the bromine atom

Uniqueness: 3-(3-Bromo-4-fluorophenyl)propanoic acid is unique due to the specific positioning of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to its analogs .

Properties

IUPAC Name

3-(3-bromo-4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNHUWREKCWLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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